2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyridazinone core substituted with a methoxyphenyl group and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the naphthylacetamide moiety is attached through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving pyridazinone derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and naphthylacetamide groups can enhance binding affinity and selectivity towards these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide
- 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-naphthyl)acetamide
Uniqueness
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a naphthylacetamide moiety. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-18-9-4-8-17(14-18)20-12-13-23(28)26(25-20)15-22(27)24-21-11-5-7-16-6-2-3-10-19(16)21/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYOOZXQMCNASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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